molecular formula C9H14N2O B13803725 Pyrazine, 2-methyl-3-(2-methylpropoxy)- CAS No. 68171-55-1

Pyrazine, 2-methyl-3-(2-methylpropoxy)-

Katalognummer: B13803725
CAS-Nummer: 68171-55-1
Molekulargewicht: 166.22 g/mol
InChI-Schlüssel: IFMWCMUHPVMQDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Pyrazine, 2-methyl-3-(2-methylpropoxy)-, is a heterocyclic aromatic compound characterized by a pyrazine core (C₄N₂H₄) with a methyl group at position 2 and a 2-methylpropoxy (-O-CH(CH₂)₂) substituent at position 3. This compound belongs to the pyrazine family, which is renowned for its role in flavor and aroma chemistry due to its low odor thresholds and diverse sensory profiles. Pyrazines are commonly formed via Maillard reactions, Strecker degradation, and thermal processing of amino acids and reducing sugars .

Eigenschaften

CAS-Nummer

68171-55-1

Molekularformel

C9H14N2O

Molekulargewicht

166.22 g/mol

IUPAC-Name

2-methyl-3-(2-methylpropoxy)pyrazine

InChI

InChI=1S/C9H14N2O/c1-7(2)6-12-9-8(3)10-4-5-11-9/h4-5,7H,6H2,1-3H3

InChI-Schlüssel

IFMWCMUHPVMQDW-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=CN=C1OCC(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(2-methylpropoxy)pyrazine can be achieved through several methods. One common approach involves the condensation of 2-methylpyrazine with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of 2-Methyl-3-(2-methylpropoxy)pyrazine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-3-(2-methylpropoxy)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazines, which can have different functional groups attached to the pyrazine ring .

Wissenschaftliche Forschungsanwendungen

2-Methyl-3-(2-methylpropoxy)pyrazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Methyl-3-(2-methylpropoxy)pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with oxidative stress pathways and microbial cell membranes .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The structural and functional properties of pyrazines are heavily influenced by substituent type, position, and size. Below is a comparative analysis of key analogues:

Compound Name Substituents Molecular Weight Key Aroma Characteristics Odor Threshold Applications
2-Methyl-3-(2-methylpropoxy)-pyrazine 2-methyl, 3-(2-methylpropoxy) 182.26 g/mol* Roasted, nutty, earthy Not reported Food flavoring, fragrances
2-Isobutyl-3-methylpyrazine 3-methyl, 2-isobutyl 150.22 g/mol Green, bell pepper, earthy ~1–2 ppb Wine, cocoa, roasted foods
2-Methoxy-3-(2-methylpropyl)pyrazine 2-methoxy, 3-isobutyl 168.23 g/mol Vegetative, asparagus, herbal 8–16 ng/L Sauvignon blanc wine
2,5-Dimethylpyrazine 2-methyl, 5-methyl 108.14 g/mol Roasted coffee, nutty 1–10 ppm Maillard reaction products
Tetramethylpyrazine 2,3,5,6-tetramethyl 136.20 g/mol Coffee-like, smoky ~10 ppb Fermented cocoa, soy sauce

*Calculated based on molecular formula C₉H₁₄N₂O.

Key Observations :

  • This ether linkage may also reduce volatility, prolonging aroma persistence in food systems .
  • Aroma Profile: While alkylpyrazines (e.g., 2-isobutyl-3-methylpyrazine) exhibit green or bell pepper notes, the target compound’s alkoxy substituent likely contributes to milder, nuttier aromas, as seen in roasted foods . Methoxypyrazines (e.g., 2-methoxy-3-isobutylpyrazine) are associated with vegetative aromas at ultra-low thresholds (ng/L range), suggesting that oxygen-containing groups significantly lower detection thresholds .

Formation Pathways and Stability

Pyrazines are primarily formed via Maillard reactions and thermal degradation. For example:

  • Alkylpyrazines (e.g., 2,5-dimethylpyrazine): Generated from Strecker degradation of leucine or isoleucine during baking or roasting .
  • Methoxypyrazines : Synthesized enzymatically in plants (e.g., grapes) or via microbial activity during fermentation .
  • Target Compound: Likely forms under high-temperature conditions involving amino acids (e.g., glycine) and carbonyl compounds, with the 2-methylpropoxy group arising from lipid oxidation intermediates or esterification reactions .

Stability : Pyrazines with electron-withdrawing groups (e.g., pyrazine rings in n-type semiconductors) exhibit high environmental stability . The target compound’s alkoxy group may confer moderate stability, though its propensity for oxidation requires further study.

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